Arsphenamine
Overview
Description
Preparation Methods
Arsphenamine was first synthesized in 1907 in Paul Ehrlich’s laboratory by Alfred Bertheim . The synthesis involved the reaction of 3-nitro-4-hydroxyphenylarsonic acid with sodium hydroxide, followed by reduction with hydrogen sulfide to yield this compound . Industrial production methods required careful handling due to the compound’s instability in air and its hygroscopic nature .
Chemical Reactions Analysis
Arsphenamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen sulfide for reduction and sodium hydroxide for initial synthesis . Major products formed from these reactions include this compound itself and its derivatives .
Scientific Research Applications
Arsphenamine has been extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . It was the first synthetic antimicrobial agent used to treat syphilis, significantly reducing the mortality rate associated with the disease . In addition to its medical applications, this compound has been used in studies related to the development of new antimicrobial agents and the understanding of microbial resistance mechanisms .
Mechanism of Action
Comparison with Similar Compounds
Arsphenamine is unique among organoarsenic compounds due to its high efficacy against Treponema pallidum . Similar compounds include Neosalvarsan (neothis compound), which was developed as a more soluble but slightly less effective alternative to this compound . Other related compounds include atoxyl, an earlier arsenic-based drug that was less effective and more toxic .
Properties
IUPAC Name |
[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXZGHHBIJLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14As2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139-93-5 | |
Record name | 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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